molecular formula C13H14N2O3 B14074266 2-(4-Methoxy-phenyl)-1,5-dimethyl-1h-imidazole-4-carboxylic acid

2-(4-Methoxy-phenyl)-1,5-dimethyl-1h-imidazole-4-carboxylic acid

Cat. No.: B14074266
M. Wt: 246.26 g/mol
InChI Key: NNGXHIVXXZWYJR-UHFFFAOYSA-N
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Description

2-(4-Methoxy-phenyl)-1,5-dimethyl-1h-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-phenyl)-1,5-dimethyl-1h-imidazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a 1,2-dicarbonyl compound and an amine. For example, glyoxal and methylamine can be used to form the imidazole ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a suitable methoxy-substituted benzene derivative with the imidazole ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the imidazole derivative with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-phenyl)-1,5-dimethyl-1h-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(4-Methoxy-phenyl)-1,5-dimethyl-1h-imidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-phenyl)-1,5-dimethyl-1h-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-Methyl-1-(4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1H-benzo[d]imidazole

Uniqueness

2-(4-Methoxy-phenyl)-1,5-dimethyl-1h-imidazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group and carboxylic acid functionality make it a versatile compound for various applications, distinguishing it from other imidazole derivatives.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,5-dimethylimidazole-4-carboxylic acid

InChI

InChI=1S/C13H14N2O3/c1-8-11(13(16)17)14-12(15(8)2)9-4-6-10(18-3)7-5-9/h4-7H,1-3H3,(H,16,17)

InChI Key

NNGXHIVXXZWYJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1C)C2=CC=C(C=C2)OC)C(=O)O

Origin of Product

United States

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